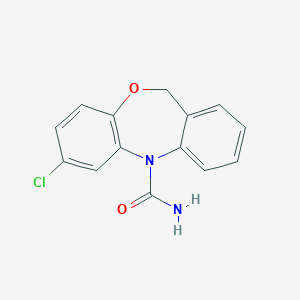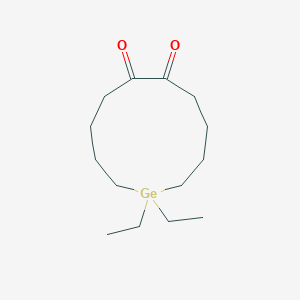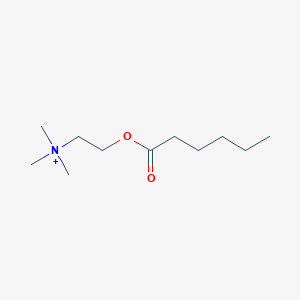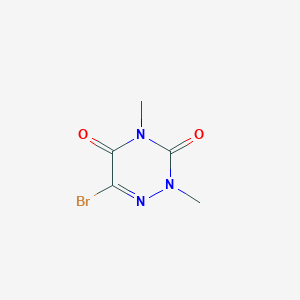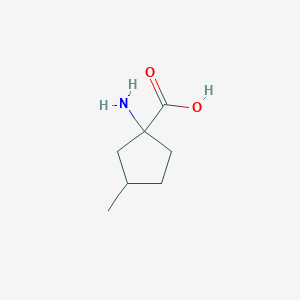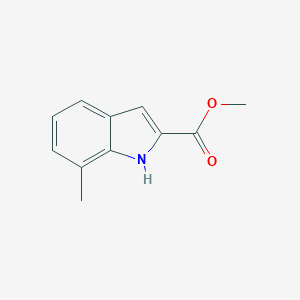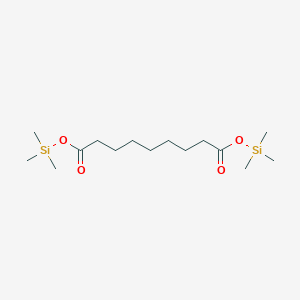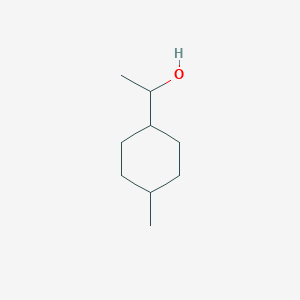
1-(4-Methylcyclohexyl)ethanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-Methylcyclohexyl)ethanol, also known as MCHM, is a chemical compound that has gained attention for its various scientific research applications. It is a clear, colorless liquid that has a faint odor and is soluble in water. MCHM is commonly used as a solvent, surfactant, and in the production of various chemicals.
Mécanisme D'action
The mechanism of action of 1-(4-Methylcyclohexyl)ethanol is not well understood. However, it is believed that 1-(4-Methylcyclohexyl)ethanol interacts with various biological molecules, such as proteins and lipids, which can lead to changes in their structure and function.
Effets Biochimiques Et Physiologiques
1-(4-Methylcyclohexyl)ethanol has been shown to have various biochemical and physiological effects. It has been shown to have antioxidant properties and can protect against oxidative stress. 1-(4-Methylcyclohexyl)ethanol has also been shown to have anti-inflammatory properties and can reduce inflammation in various tissues.
Avantages Et Limitations Des Expériences En Laboratoire
1-(4-Methylcyclohexyl)ethanol has several advantages for use in lab experiments. It is a relatively inexpensive and readily available compound. It is also relatively stable and has a long shelf life. However, 1-(4-Methylcyclohexyl)ethanol has some limitations for use in lab experiments. It has a low boiling point and can evaporate quickly, which can make it difficult to work with. It is also a relatively toxic compound and requires proper handling and disposal.
Orientations Futures
There are several future directions for research on 1-(4-Methylcyclohexyl)ethanol. One area of interest is the development of new synthesis methods that are more efficient and environmentally friendly. Another area of interest is the investigation of the mechanism of action of 1-(4-Methylcyclohexyl)ethanol and its potential use in the treatment of various diseases. Additionally, there is interest in exploring the use of 1-(4-Methylcyclohexyl)ethanol in the production of novel materials and in the development of new chemical processes.
Méthodes De Synthèse
1-(4-Methylcyclohexyl)ethanol is synthesized through the reaction between 4-methylcyclohexanone and ethylene oxide in the presence of a catalyst. The reaction results in the formation of 1-(4-Methylcyclohexyl)ethanol and a small amount of a byproduct, 4-methylcyclohexanol. The synthesis method is relatively simple and has been widely used in industrial applications.
Applications De Recherche Scientifique
1-(4-Methylcyclohexyl)ethanol has been used in various scientific research applications due to its unique chemical properties. It has been used as a solvent in the extraction of various organic compounds, such as essential oils and plant extracts. 1-(4-Methylcyclohexyl)ethanol has also been used as a surfactant in the production of nanoparticles and in the stabilization of emulsions.
Propriétés
Numéro CAS |
18446-94-1 |
|---|---|
Nom du produit |
1-(4-Methylcyclohexyl)ethanol |
Formule moléculaire |
C9H18O |
Poids moléculaire |
142.24 g/mol |
Nom IUPAC |
1-(4-methylcyclohexyl)ethanol |
InChI |
InChI=1S/C9H18O/c1-7-3-5-9(6-4-7)8(2)10/h7-10H,3-6H2,1-2H3 |
Clé InChI |
KAUADGCMTGZSPE-UHFFFAOYSA-N |
SMILES |
CC1CCC(CC1)C(C)O |
SMILES canonique |
CC1CCC(CC1)C(C)O |
Autres numéros CAS |
18446-94-1 18446-93-0 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



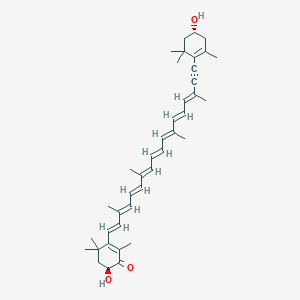
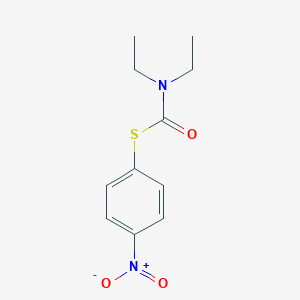
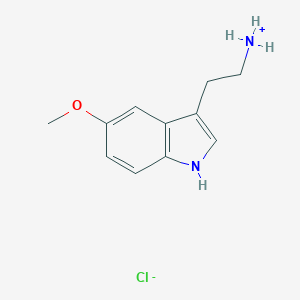
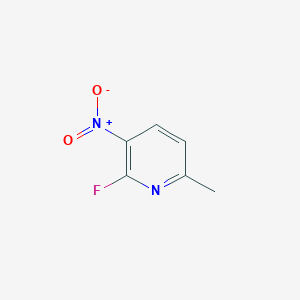
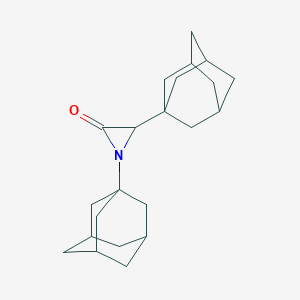
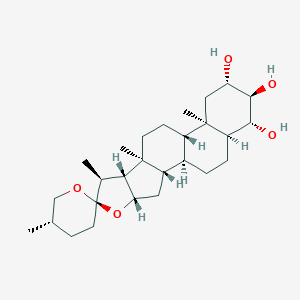
![Silane, triethoxy(1,4,5,6,7,7-hexachlorobicyclo[2.2.1]hept-5-en-2-yl)-](/img/structure/B99406.png)
